

Scientific Review of Stenbolone (CAS 5197-58-0): An In-depth Technical Guide

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Compound of Interest

Compound Name: Stenbolone

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Abstract

Stenbolone, identified by CAS number 5197-58-0, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).^{[1][2]} Despite its existence and classification, publicly available scientific literature on **Stenbolone** is notably sparse, primarily focusing on its chemical properties and metabolism in the context of sports doping control rather than in-depth pharmacological and mechanistic studies. This guide provides a comprehensive overview of the currently available scientific information on **Stenbolone**, including its chemical and physical properties, and a discussion of its metabolism. It must be noted that due to the limited research, detailed experimental protocols, extensive quantitative biological data, and defined signaling pathways are not well-documented in peer-reviewed literature.

Chemical and Physical Properties

Stenbolone, with the chemical name (5 α ,17 β)-17-Hydroxy-2-methylandroster-1-en-3-one, is a crystalline solid.^{[1][3]} Its chemical structure is closely related to other DHT derivatives such as drostanolone and 1-testosterone.^[1] The physical and chemical properties of **Stenbolone** are summarized in Table 1.

Table 1: Physicochemical Properties of **Stenbolone**

Property	Value	Reference
CAS Number	5197-58-0	[1][3]
Molecular Formula	C20H30O2	[3]
Molecular Weight	302.45 g/mol	[3]
Appearance	White crystalline powder	
Melting Point	154-156 °C	
Boiling Point	430.4 °C at 760 mmHg	
Solubility	Limited solubility in water	
Synonyms	2-Methyl-5 α -androst-1-en-17 β -ol-3-one, 2-Methyl- δ 1-DHT	[1]

Biological Activity and Mechanism of Action

As an anabolic-androgenic steroid, **Stenbolone**'s primary mechanism of action is presumed to be similar to other androgens: binding to and activating the androgen receptor (AR). This interaction would lead to the downstream regulation of gene transcription, resulting in the anabolic effects of increased protein synthesis and muscle growth, as well as androgenic effects.

However, specific quantitative data on **Stenbolone**'s binding affinity for the androgen receptor (K_i or IC_{50} values) are not readily available in the scientific literature. Such data would be crucial for a precise understanding of its potency and selectivity compared to other AAS.

Metabolism

The metabolism of **Stenbolone** has been investigated, primarily for the purpose of detecting its use in athletes. A study on the metabolism of **stenbolone** acetate, the ester prodrug of **Stenbolone**, in humans provides the most detailed insights.

Experimental Protocol: Human Metabolism Study of Stenbolone Acetate

A single oral dose of **stenbolone** acetate was administered to a human volunteer. Urine samples were collected over a period of several days. The collected urine was then subjected to enzymatic hydrolysis (using β -glucuronidase and arylsulfatase) to cleave the conjugated metabolites. Following hydrolysis, the free steroids were extracted using liquid-liquid extraction. The extracted metabolites were then derivatized to form trimethylsilyl (TMS) ethers to enhance their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS).

Metabolic Pathways

The primary metabolic transformations of **Stenbolone** involve reductions and hydroxylations of the steroid nucleus. The identified metabolites are primarily excreted in the urine as glucuronide and sulfate conjugates. The major metabolic reactions include:

- Reduction of the A-ring: The double bond at the 1-position and the 3-keto group can be reduced.
- Hydroxylation: Hydroxyl groups can be introduced at various positions on the steroid backbone.

A simplified logical flow of the metabolic process is depicted below.



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